(4-Bromo-2-chlorobenzyl)-diethylamine
Overview
Description
(4-Bromo-2-chlorobenzyl)-diethylamine (4-BCDEA) is an organic compound that is commonly used in research laboratories for a variety of applications. 4-BCDEA is a versatile compound that is highly reactive and can be used for a variety of purposes. It is an important reagent for the synthesis of other compounds, and also has potential applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Summary of the Application
The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally similar to “(4-Bromo-2-chlorobenzyl)-diethylamine”, has been synthesized and studied for its potential as an antimicrobial and antiproliferative agent .
Methods of Application or Experimental Procedures
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Results or Outcomes
The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
2. Photochemical Benzylic Bromination
Summary of the Application
A process for the photochemical benzylic bromination of toluene derivatives using a Br2 generator in flow has been developed .
Methods of Application or Experimental Procedures
The bromine generator enables highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs). The reaction system, including complete removal of organic solvent, allowed a reduction in PMI from 13.25 to just 4.33 .
Results or Outcomes
The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 s. The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency .
3. Benzimidazole Fungicides
Summary of the Application
Benzimidazole fungicides, which have a similar ring structure to “(4-Bromo-2-chlorobenzyl)-diethylamine”, are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides. They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .
Methods of Application or Experimental Procedures
These fungicides are widely used in agriculture to prevent and control various plant diseases caused by fungi. The main products of benzimidazole fungicides include benomyl, carbendazim, thiabendazole, albendazole, thiophanate, thiophanate-methyl, fuberidazole, methyl (1- { [ (5-cyanopentyl)amino]carbonyl}-1 H -benzimidazol-2-yl) carbamate, and carbendazim salicylate .
Results or Outcomes
Due to their particularly outstanding antibacterial properties, they are widely used in agriculture to prevent and control various plant diseases caused by fungi .
4. Photochemical Benzylic Bromination
Summary of the Application
A process for the photochemical benzylic bromination of toluene derivatives using a Br2 generator in flow has been developed .
Methods of Application or Experimental Procedures
The bromine generator enables highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs). The reaction system, including complete removal of organic solvent, allowed a reduction in PMI from 13.25 to just 4.33 .
Results or Outcomes
The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 s. The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency .
5. Infrared Spectral Data Analysis
Summary of the Application
Infrared (IR) spectroscopy is a common spectroscopic technique used for characterizing compound and solvent interactions. A study was conducted on 2-bromo-4-chlorobenzaldehyde, which is structurally similar to “(4-Bromo-2-chlorobenzyl)-diethylamine”, to investigate its spectral properties and conformational analysis .
Methods of Application or Experimental Procedures
The study involved experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde using IR spectroscopy and density functional theory (DFT). The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated .
Results or Outcomes
The study provided valuable insights into the solvent effect on IR spectra of the compounds. The scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .
6. Silica-Based Nanoparticles
Summary of the Application
Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics. These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .
Methods of Application or Experimental Procedures
The fabrication of functionalized silica nanoparticles involves various techniques and their applications have been extensively highlighted in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
Results or Outcomes
The surface modification step on the various properties of the silica surface has been demonstrated to play a significant role in these applications. The current challenges in the applications of functionalized silica nanoparticles and corresponding strategies to discuss these issues and future perspectives for additional improvement have been addressed .
properties
IUPAC Name |
N-[(4-bromo-2-chlorophenyl)methyl]-N-ethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClN/c1-3-14(4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGAUDXKLRQQTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801232084 | |
Record name | Benzenemethanamine, 4-bromo-2-chloro-N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801232084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-chlorobenzyl)-diethylamine | |
CAS RN |
1414870-76-0 | |
Record name | Benzenemethanamine, 4-bromo-2-chloro-N,N-diethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 4-bromo-2-chloro-N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801232084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.